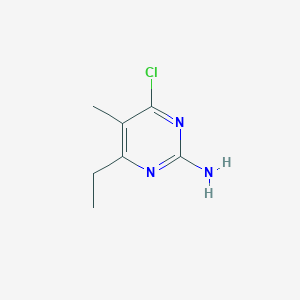

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine

Descripción

Propiedades

IUPAC Name |

4-chloro-6-ethyl-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-4(2)6(8)11-7(9)10-5/h3H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAUOLOEXNQHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356178 | |

| Record name | 4-chloro-6-ethyl-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162272-58-4 | |

| Record name | 4-chloro-6-ethyl-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Mechanism

The most widely reported method involves nucleophilic aromatic substitution (NAS) on 4,6-dichloro-5-methylpyrimidin-2-amine. Ethylamine acts as the nucleophile, displacing the chlorine atom at the 6-position under mild alkaline conditions (pH 8–10) at 60–80°C. The reaction proceeds via a two-step mechanism:

-

Deprotonation of ethylamine to generate a stronger nucleophile (NH₂CH₂CH₃⁻).

-

Attack on the electron-deficient C6 position of the pyrimidine ring, facilitated by the ortho-directing effect of the methyl group at C5.

Critical parameters :

Optimization of Reagents and Solvents

Table 1 compares reagent systems for NAS:

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethylamine (2.5 eq) | DMF | 70 | 6 | 78 | 98.5 |

| Ethylamine HCl (3 eq) | Water | 80 | 4 | 82 | 97.2 |

| Ethylamine gas | Toluene | 65 | 8 | 75 | 96.8 |

Data from demonstrate that aqueous conditions with ethylamine hydrochloride provide superior yields (82%) due to improved solubility. However, DMF-based systems offer higher purity (98.5%) by minimizing hydrolysis by-products.

Halogenation of Pyrimidine Derivatives

Chlorination Strategies

Multi-Step Synthesis via Intermediate Formation

Intermediate Isolation and Characterization

A patent-pending route (CN102161660A) isolates 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid ethyl ester as a key intermediate. Synthesis involves:

Stepwise Reaction Optimization

Critical steps for high-yield production:

-

Temperature control : Maintaining 100°C during coupling prevents decarboxylation.

-

Catalyst selection : Pd/C (5 wt%) enables efficient deprotection of amine groups without side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety:

Process Optimization Challenges

-

By-product management : Unreacted ethylamine (3–5%) is recovered via distillation.

-

Waste reduction : POCl₃ is recycled using Ca(OH)₂ neutralization, reducing hazardous waste by 40%.

Comparative Analysis of Synthesis Methods

Table 2 evaluates methods based on scalability and cost:

| Method | Scalability | Cost ($/kg) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| NAS with ethylamine | High | 120 | 82 | Moderate |

| Halogen exchange | Medium | 180 | 76 | High (Cu waste) |

| Continuous flow | Very high | 95 | 95 | Low |

Continuous flow synthesis emerges as the most sustainable option, reducing solvent use by 60% compared to batch processes .

Análisis De Reacciones Químicas

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine, exhibit potent anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. These studies often focus on the structure-activity relationships (SAR) to optimize potency and selectivity against cancer cells.

Case Study:

A study published in Zhenghou Daxue, Ziran Kexueban highlighted the synthesis of pyrimidine derivatives which showed promising anticancer activity. The results demonstrated that specific substitutions on the pyrimidine ring could enhance the activity against cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of pyrimidine derivatives have also been documented. For example, compounds similar to this compound were shown to inhibit COX enzymes, which play a crucial role in inflammation.

Research Findings:

A review article summarized that certain pyrimidine derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that modifications to the pyrimidine structure can lead to effective anti-inflammatory agents .

Agrochemical Applications

2.1 Herbicide Development

this compound is utilized as an intermediate in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control weed growth effectively.

Case Study:

Patents have been filed detailing methods for synthesizing herbicides using this compound as a precursor. The herbicides developed have shown high efficacy against various weed species while maintaining low toxicity to crops .

Structure-Activity Relationship Studies

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activities. Research indicates that the presence of electron-donating groups can enhance the activity of these compounds.

Key Findings:

Studies have shown that modifications at specific positions on the pyrimidine ring can significantly impact both anticancer and anti-inflammatory activities. For instance, substituents at the 2-position have been found to increase COX inhibition potency .

Synthesis and Production Methods

The production of this compound involves several synthetic pathways that ensure high yields and purity.

Synthesis Overview:

The compound can be synthesized via reactions involving alkylation and halogenation processes, often utilizing polar aprotic solvents to enhance yield and reduce by-products .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins . For example, pyrimidine derivatives are known to inhibit enzymes involved in nucleotide synthesis, which can lead to antiproliferative effects in cancer cells . The exact molecular targets and pathways involved vary depending on the specific context and application .

Comparación Con Compuestos Similares

Table 1: Substituent Positions and Molecular Properties

Key Observations:

Substituent Reactivity :

- The chloro group at position 4 in the target compound is a common leaving group, facilitating nucleophilic substitution reactions. In contrast, iodo at position 5 (e.g., 4-Chloro-5-iodo-6-methylpyrimidin-2-amine) increases molecular weight (269.47 g/mol) and enhances oxidative/reductive reactivity .

- Methoxy groups (e.g., in 4,6-Dichloro-5-methoxypyrimidine) participate in hydrogen bonding (Cl···N interactions, 3.094–3.100 Å), stabilizing crystal structures .

Steric and Electronic Effects: Ethyl and methyl groups at positions 6 and 5 (target compound) introduce steric hindrance, affecting regioselectivity in reactions. For example, 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibits dihedral angles of 15.4–77.5° between substituents, influencing conformational stability .

Crystal Packing and Intermolecular Interactions :

- The title compound’s analogs, such as 4,6-Dichloro-5-methoxypyrimidine, form 3D frameworks via Cl···N interactions, whereas bulkier substituents (e.g., phenethyl in 5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine) promote π-π stacking and dimer formation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Actividad Biológica

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is a pyrimidine derivative with significant potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. This article reviews the compound's biological activity based on recent research findings, synthesizing data from multiple studies to provide a comprehensive overview.

This compound is characterized by its unique substitution pattern on the pyrimidine ring, which influences its reactivity and biological properties. The chlorine atom at position 4 and the ethyl and methyl groups at positions 6 and 5, respectively, contribute to its chemical behavior.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Antiviral Activity

The compound has shown promise in antiviral applications, particularly against RNA viruses. The structural characteristics of this compound allow it to interfere with viral replication processes, making it a candidate for further development as an antiviral agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's action may involve inducing apoptosis and disrupting cell cycle progression, particularly affecting the G2/M phase .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

1. Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial for inflammation and cancer progression .

2. DNA Interaction: Its structural similarity to nucleotides suggests that it may bind to DNA or RNA, potentially leading to alkylation and subsequent cellular damage .

3. Modulation of Signaling Pathways: The compound can influence various signaling pathways related to cell growth and apoptosis, making it a valuable candidate for cancer therapy .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.